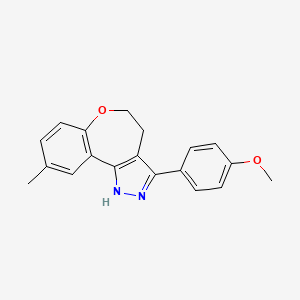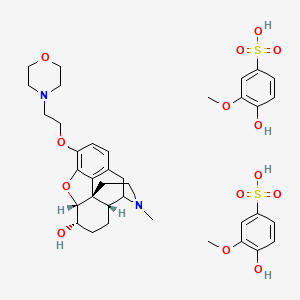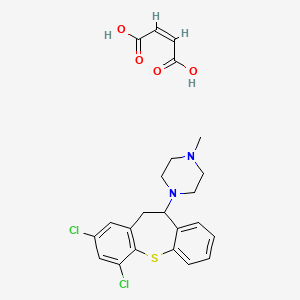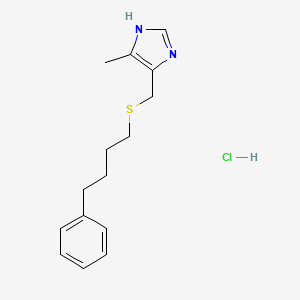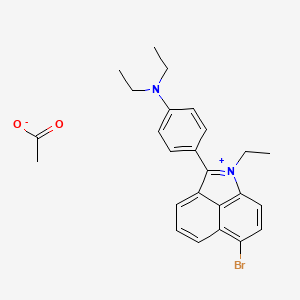
6-Bromo-2-(4-(diethylamino)phenyl)-1-ethylbenz(cd)indolium acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 281-480-0, also known as bis(2-ethylhexyl) phthalate (DEHP), is a widely used plasticizer. It is primarily added to polyvinyl chloride (PVC) to make it flexible and durable. DEHP is a colorless, odorless liquid that is insoluble in water but soluble in organic solvents. It has been extensively used in various industrial applications due to its effectiveness and cost-efficiency.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis(2-ethylhexyl) phthalate is synthesized through the esterification of phthalic anhydride with 2-ethylhexanol. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to around 150-200°C, and the water formed during the reaction is continuously removed to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of bis(2-ethylhexyl) phthalate involves large-scale esterification processes. The reaction is carried out in a continuous or batch process, with the use of efficient distillation systems to separate and purify the final product. The process is optimized to ensure high yield and purity of the plasticizer.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-ethylhexyl) phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, bis(2-ethylhexyl) phthalate can hydrolyze to form phthalic acid and 2-ethylhexanol.
Oxidation: Under oxidative conditions, bis(2-ethylhexyl) phthalate can be converted to phthalic acid derivatives.
Substitution: The ester groups in bis(2-ethylhexyl) phthalate can be substituted with other alcohols or amines to form different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, and heat.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various alcohols or amines, often in the presence of a catalyst.
Major Products Formed
Hydrolysis: Phthalic acid and 2-ethylhexanol.
Oxidation: Phthalic acid derivatives.
Substitution: Different esters or amides depending on the substituent used.
Aplicaciones Científicas De Investigación
Bis(2-ethylhexyl) phthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a plasticizer in the production of flexible PVC, which is essential in various chemical processes and equipment.
Biology: Studied for its effects on biological systems, particularly its potential endocrine-disrupting properties.
Medicine: Investigated for its impact on human health, especially in medical devices made from PVC, such as blood bags and tubing.
Industry: Widely used in the manufacturing of consumer goods, automotive parts, and construction materials due to its ability to impart flexibility and durability to plastics.
Mecanismo De Acción
Bis(2-ethylhexyl) phthalate exerts its effects primarily through its role as a plasticizer. It interacts with the polymer chains in PVC, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, bis(2-ethylhexyl) phthalate can mimic or interfere with the action of natural hormones, leading to potential endocrine-disrupting effects. It can bind to hormone receptors and alter the normal signaling pathways, affecting various physiological processes.
Comparación Con Compuestos Similares
Bis(2-ethylhexyl) phthalate is one of several phthalate plasticizers used in industry. Similar compounds include:
Diisononyl phthalate (DINP): Another commonly used plasticizer with similar properties but lower volatility and migration rates.
Diisodecyl phthalate (DIDP): Known for its high molecular weight and low volatility, making it suitable for high-temperature applications.
Butyl benzyl phthalate (BBP): Used in applications requiring good compatibility with other plasticizers and polymers.
Compared to these similar compounds, bis(2-ethylhexyl) phthalate is unique due to its widespread use, cost-effectiveness, and well-studied properties. its potential health and environmental impacts have led to increased scrutiny and regulation, prompting the search for safer alternatives.
Propiedades
Número CAS |
83950-28-1 |
|---|---|
Fórmula molecular |
C23H24BrN2.C2H3O2 C25H27BrN2O2 |
Peso molecular |
467.4 g/mol |
Nombre IUPAC |
4-(6-bromo-1-ethylbenzo[cd]indol-1-ium-2-yl)-N,N-diethylaniline;acetate |
InChI |
InChI=1S/C23H24BrN2.C2H4O2/c1-4-25(5-2)17-12-10-16(11-13-17)23-19-9-7-8-18-20(24)14-15-21(22(18)19)26(23)6-3;1-2(3)4/h7-15H,4-6H2,1-3H3;1H3,(H,3,4)/q+1;/p-1 |
Clave InChI |
CTIBPKYLWXPIQP-UHFFFAOYSA-M |
SMILES canónico |
CC[N+]1=C(C2=CC=CC3=C(C=CC1=C32)Br)C4=CC=C(C=C4)N(CC)CC.CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



